molecular formula C23H26N2O2 B2615594 4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one CAS No. 877795-70-5

4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2615594
CAS No.: 877795-70-5
M. Wt: 362.473
InChI Key: VREIFCVVBJQDJU-UHFFFAOYSA-N
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Description

4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a chromen-2-one core, which is further substituted with methyl groups at the 6 and 8 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are optimized to ensure high yield and purity of the final product. The newly synthesized compounds are then purified and characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the chromen-2-one core.

    Substitution: The benzylpiperazine moiety allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized chromen-2-one derivatives, while substitution reactions can introduce new functional groups to the benzylpiperazine moiety.

Scientific Research Applications

4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes, such as oxidoreductase, through hydrophobic interactions between its aromatic moieties and the lipophilic residues of the enzyme’s binding site . This inhibition can lead to various biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chromen-2-one core and the benzylpiperazine moiety, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-17-12-18(2)23-21(13-17)20(14-22(26)27-23)16-25-10-8-24(9-11-25)15-19-6-4-3-5-7-19/h3-7,12-14H,8-11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREIFCVVBJQDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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